(2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;2,2,2-trifluoroacetic acid

Description

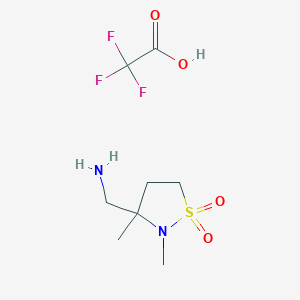

The compound "(2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;2,2,2-trifluoroacetic acid" consists of two distinct components:

- (2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine: A thiazolidine derivative featuring a sulfone group (1,1-dioxo) and a methanamine substituent. Thiazolidines are sulfur- and nitrogen-containing heterocycles with applications in medicinal chemistry, particularly as enzyme inhibitors or bioactive scaffolds.

- 2,2,2-Trifluoroacetic acid (TFA): A fluorinated carboxylic acid (CAS 76-05-1) with high acidity (pKa ~0.23) and volatility. TFA is widely used in organic synthesis as a solvent, catalyst, or counterion for salt formation .

The combination likely forms a salt or co-crystal, leveraging TFA’s strong acidity to stabilize the amine group of the thiazolidine derivative.

Properties

IUPAC Name |

(2,3-dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.C2HF3O2/c1-6(5-7)3-4-11(9,10)8(6)2;3-2(4,5)1(6)7/h3-5,7H2,1-2H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOBVVWDBBXTPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)N1C)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine typically involves the following steps:

Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen. This can be achieved by reacting a thiourea derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Oxidation to Form the Dioxo Group: The thiazolidine ring is then oxidized to introduce the dioxo functionality. This can be done using oxidizing agents like hydrogen peroxide or potassium permanganate.

Attachment of Methanamine: The methanamine group is introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the thiazolidine ring.

Addition of Trifluoroacetic Acid: Finally, the trifluoroacetic acid is added to the compound, often through a simple acid-base reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the dioxo groups, potentially converting them back to hydroxyl groups.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Addition: The trifluoroacetic acid moiety can engage in addition reactions with bases, forming salts.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Hydroxyl Derivatives: From reduction reactions.

Substituted Thiazolidines: From nucleophilic substitution reactions.

Salts: From addition reactions with bases.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Thiazolidine derivatives have been extensively studied for their anticancer properties. For instance, compounds related to thiazolidines have shown promising results in inhibiting the growth of various cancer cell lines. A notable study demonstrated that certain thiazolidine derivatives exhibited significant cytotoxic effects against human cancer cell lines such as A549 (lung adenocarcinoma) and HCT-116 (colon carcinoma) with IC50 values indicating potent activity . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.

1.2 Structure-Activity Relationship (SAR)

Research has indicated that modifications to the thiazolidine structure can enhance its anticancer efficacy. For example, the introduction of specific substituents on the thiazolidine ring has been correlated with increased selectivity and potency against cancer cells . The presence of electron-withdrawing groups such as halogens has been identified as critical for enhancing biological activity .

Antioxidant Properties

Thiazolidine derivatives are also recognized for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that thiazolidine derivatives can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage . This antioxidant activity is vital for developing therapeutic agents aimed at mitigating oxidative stress-related conditions.

Synthetic Utility

3.1 Synthesis of Novel Compounds

The synthetic versatility of thiazolidines allows for the creation of a wide array of derivatives with tailored properties. The compound can serve as a precursor for synthesizing more complex molecules through various chemical transformations such as acylation and alkylation reactions . Moreover, its reactivity can be exploited to create hybrid compounds that may exhibit synergistic biological activities.

3.2 Drug Development

The structural features of (2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine; 2,2,2-trifluoroacetic acid make it an attractive candidate for further development into pharmaceutical agents. Its ability to interact with biological targets can be optimized through medicinal chemistry strategies to enhance efficacy and reduce toxicity .

Case Studies

Biological Activity

The compound (2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine; 2,2,2-trifluoroacetic acid is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including antibacterial and antifungal activities. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : (2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine; 2,2,2-trifluoroacetic acid

- Molecular Formula : C7H10F3N2O2S

- Molecular Weight : 238.23 g/mol

Biological Activity Overview

Research has indicated that thiazolidine derivatives exhibit a range of biological activities. The specific compound has been investigated for its potential antibacterial and antifungal properties.

Antibacterial Activity

A study focusing on thiazolidine derivatives reported significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 500 - 1000 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | 500 |

| Escherichia coli | Not Active |

| Klebsiella pneumoniae | Not Active |

These results suggest that the compound exhibits notable activity against certain bacterial strains while being ineffective against others such as E. coli and K. pneumoniae .

Antifungal Activity

In terms of antifungal activity, the compound has shown effectiveness against Candida albicans, a common yeast pathogen. The antifungal screening indicated that the compound could potentially serve as a therapeutic agent in treating fungal infections.

Case Studies

Several studies have been conducted to evaluate the biological activity of thiazolidine derivatives similar to the compound :

- Synthesis and Evaluation : A study synthesized various thiazolidine derivatives and evaluated their antibacterial properties. Compounds with specific substituents on the thiazolidine ring displayed enhanced activity against S. aureus and C. albicans .

- Structure-Activity Relationship (SAR) : Research into the SAR of thiazolidines highlighted that modifications at the 3-position significantly influenced antibacterial efficacy. The presence of electron-withdrawing groups was found to enhance activity .

- Mechanism of Action : Investigations into the mechanism revealed that thiazolidine derivatives might disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Comparison of 2,2,2-Trifluoroacetic Acid (TFA) with Other Fluorinated Acids

Key Findings :

- TFA’s moderate volatility and acidity make it preferable for peptide synthesis and pharmaceutical salt formation compared to stronger acids like TfOH .

- PFPA, with higher fluorination, exhibits enhanced etching efficiency in semiconductor manufacturing but is less versatile in organic synthesis .

Comparison of (2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine with Other Amine-Containing Heterocycles

Limited direct evidence exists for the thiazolidine component. However, analogous compounds include:

Research and Industrial Relevance

Challenges and Alternatives

- Environmental Concerns : TFA’s persistence in water systems has spurred interest in recyclable alternatives like immobilized sulfonic acids .

- Structural Optimization: Thiazolidine derivatives with sulfone groups may exhibit improved bioavailability compared to non-sulfonated analogs, though toxicity data remain scarce.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2,3-dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine, and how does the presence of trifluoroacetic acid (TFA) influence the reaction?

- Methodological Answer : The synthesis of thiazolidine derivatives often involves cyclization reactions of thioamides or thioureas with α-halo carbonyl compounds. For example, in analogous systems, 1,2,4-triazole-3-thioacetic acids are synthesized via nucleophilic substitution or condensation reactions using methoxyphenyl substituents . The use of TFA as a counterion or catalyst can enhance solubility and stabilize intermediates during purification, particularly in salt formation (e.g., trifluoroacetate salts of amines) .

Q. How can researchers characterize the stereochemical configuration of the thiazolidine ring in this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, crystallographic studies on structurally related 1,2-benzothiazin-4-ylidene acetic acid derivatives confirmed Z/E configurations and bond angles . Complementary techniques include NMR spectroscopy, where TFA’s trifluoromethyl group may introduce splitting patterns in or NMR, aiding in structural elucidation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures containing TFA?

- Methodological Answer : Reverse-phase HPLC or ion-exchange chromatography is recommended due to TFA’s strong acidity and volatility. For instance, trifluoroacetate salts of amines are often purified via lyophilization after acid-base extraction . Solvent systems with acetonitrile/water gradients can separate polar byproducts while retaining TFA as a volatile mobile-phase additive .

Advanced Research Questions

Q. How do structural modifications (e.g., dimethyl vs. trimethyl substituents) on the thiazolidine ring affect biological activity, and how can conflicting bioactivity data be reconciled?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies are critical. For example, methoxy-substituted 1,2,4-triazole derivatives show enhanced antimicrobial activity compared to non-substituted analogs, but contradictory results may arise from differences in bacterial strain susceptibility or assay conditions . Advanced statistical tools (e.g., multivariate analysis) can isolate variables such as lipophilicity or hydrogen-bonding capacity to resolve discrepancies .

Q. What mechanistic insights explain the compound’s potential interaction with microbial targets, given its thiazolidine and trifluoroacetate motifs?

- Methodological Answer : The thiazolidine ring may inhibit bacterial enzymes (e.g., dihydrofolate reductase) via mimicry of transition states, while the trifluoroacetate group enhances membrane permeability. Molecular docking simulations using homology models of microbial targets (e.g., S. aureus enzymes) can validate binding hypotheses . Fluorescence quenching assays further probe interactions with DNA gyrase or biofilm-associated proteins .

Q. How can researchers address challenges in quantifying trace TFA residues in final products, and what analytical pitfalls should be avoided?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with negative ion mode is optimal for detecting TFA residues (limit of detection ~0.1 ppm). However, common errors include signal suppression due to matrix effects or misinterpretation of NMR peaks overlapping with other fluorinated impurities . Internal standards like deuterated TFA improve quantification accuracy .

Q. What strategies mitigate degradation of the thiazolidine ring under acidic or oxidative conditions during long-term storage?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) combined with UPLC-MS monitoring identify degradation pathways. Lyophilized formulations with cryoprotectants (e.g., trehalose) reduce hydrolysis, while inert argon atmospheres prevent oxidation of the sulfone group .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic conversion of TFA to less toxic metabolites in vivo). Parallel metabolite profiling (e.g., LC-HRMS of plasma samples) and organ-on-chip models can bridge this gap by simulating human pharmacokinetics .

Q. What computational tools are recommended for predicting the environmental fate of TFA byproducts derived from this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.